(2-Methyloxazol-5-YL)methanamine

Catalog No.
S3115904
CAS No.
141567-36-4
M.F
C5H8N2O
M. Wt
112.132
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Methyloxazol-5-YL)methanamine

CAS Number

141567-36-4

Product Name

(2-Methyloxazol-5-YL)methanamine

IUPAC Name

(2-methyl-1,3-oxazol-5-yl)methanamine

Molecular Formula

C5H8N2O

Molecular Weight

112.132

InChI

InChI=1S/C5H8N2O/c1-4-7-3-5(2-6)8-4/h3H,2,6H2,1H3

InChI Key

FQEVXKSBFMCYTI-UHFFFAOYSA-N

SMILES

CC1=NC=C(O1)CN

Solubility

not available

(2-Methyloxazol-5-YL)methanamine is a heterocyclic compound characterized by the presence of an oxazole ring, which is a five-membered aromatic ring containing both nitrogen and oxygen atoms. The compound's molecular formula is C5_5H8_8N2_2O, and it has a molecular weight of approximately 112.13 g/mol. Its structure features a methanamine group attached to the 2-position of the oxazole ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.

  • Acylation: Reacts with acyl chlorides or anhydrides to form amides, allowing for the introduction of diverse substituents on the nitrogen atom.
  • Alkylation: Can react with alkyl halides to yield secondary or tertiary amines.
  • Reductive Amination: Involves reaction with aldehydes or ketones in the presence of reducing agents to form amines.
  • Formation of Schiff Bases: Condensation with aldehydes or ketones produces imines, which serve as intermediates in further organic transformations.
  • Cycloaddition Reactions: The oxazole ring can engage in cycloaddition reactions, such as the Diels-Alder reaction, facilitating the construction of complex polycyclic structures.

The biological activities of (2-Methyloxazol-5-YL)methanamine derivatives are notable:

  • Monoamine Oxidase B Inhibition: Some derivatives act as inhibitors of Monoamine Oxidase B, an enzyme involved in neurotransmitter metabolism. This inhibition can elevate dopamine levels, suggesting potential therapeutic applications in treating Parkinson's disease.
  • Antimicrobial Properties: Research indicates that certain derivatives exhibit antibacterial activity against resistant strains of bacteria, including Enterococcus faecium and Escherichia coli .
  • Other Activities: Compounds derived from (2-Methyloxazol-5-YL)methanamine have shown promise as anti-inflammatory, anticonvulsant, and antidiabetic agents.

Several synthetic routes exist for producing (2-Methyloxazol-5-YL)methanamine:

  • Nucleophilic Substitution: A common method involves reacting 2-methyl-5-chloromethyloxazole with ammonia or suitable amines under basic conditions, often requiring heat to facilitate the reaction.
  • Reductive Amination: This method utilizes aldehydes or ketones along with reducing agents to synthesize amine derivatives.
  • Cycloaddition Reactions: The oxazole ring can also be synthesized through cycloaddition reactions involving appropriate diene and dienophile pairs.

(2-Methyloxazol-5-YL)methanamine has several applications across different fields:

  • Medicinal Chemistry: It serves as a precursor for synthesizing bioactive compounds with potential therapeutic effects.
  • Material Science: The compound can be incorporated into polymers to modify their properties.
  • Chemical Biology: Fluorescent probes based on this compound are used to study various biological processes.

Studies exploring interactions involving (2-Methyloxazol-5-YL)methanamine have focused on its role as an inhibitor of specific enzymes like Monoamine Oxidase B. These interactions are crucial for understanding its potential therapeutic benefits, particularly in neurodegenerative diseases where neurotransmitter levels are critical .

Several compounds share structural similarities with (2-Methyloxazol-5-YL)methanamine. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaSimilarity IndexUnique Features
2-MethyloxazoleC4_4H5_5N3_3O0.81Lacks amine group; primarily aromatic properties
(4-methyl-1,3-oxazol-5-yl)methanamineC6_6H8_8N2_2O0.83Different substitution pattern on the oxazole ring
2-Methyloxazole-5-carboxylic acidC6_6H7_7N2_2O3_30.81Contains a carboxylic acid group; different reactivity
Methyl 2-methyloxazole-5-carboxylateC7_7H9_9N2_2O3_30.79Ester functionality alters chemical behavior

The presence of the methanamine group distinguishes (2-Methyloxazol-5-YL)methanamine from these similar compounds, providing unique reactivity and biological activity profiles that are valuable in medicinal chemistry and other applications.

XLogP3

-0.4

Dates

Modify: 2023-08-18

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